molecular formula C9H10ClNO2S2 B2761935 Methyl 2-(aminomethyl)thieno[3,2-b]thiophene-5-carboxylate;hydrochloride CAS No. 2248322-44-1

Methyl 2-(aminomethyl)thieno[3,2-b]thiophene-5-carboxylate;hydrochloride

Cat. No. B2761935
CAS RN: 2248322-44-1
M. Wt: 263.75
InChI Key: AIUZGVNSCADIAA-UHFFFAOYSA-N
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Description

“Methyl 2-(aminomethyl)thieno[3,2-b]thiophene-5-carboxylate;hydrochloride” is a compound that belongs to the class of thiophene derivatives . Thiophene derivatives are essential heterocyclic compounds that show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a vital role in the advancement of organic semiconductors . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Molecular Structure Analysis

Thienothiophene is any of several compounds consisting of two fused thiophene rings. They have the molecular formula C6H4S2 . Three constitutional isomers have been synthesized: thieno[3,2-b]thiophene, thieno[2,3-b]thiophene, and thieno[3,4-b]thiophene .


Chemical Reactions Analysis

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The current review envisioned to highlight some recent and particularly remarkable examples of the synthesis of thiophene derivatives .


Physical And Chemical Properties Analysis

“Methyl 2-(aminomethyl)thieno[3,2-b]thiophene-5-carboxylate;hydrochloride” has a molecular weight of 205.73 . It is a solid at ambient temperature .

Safety and Hazards

The safety information for “Methyl 2-(aminomethyl)thieno[3,2-b]thiophene-5-carboxylate;hydrochloride” indicates that it has the GHS07 pictogram. The hazard statements are H302+H312+H332, which means it is harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements are P260;P280;P301+P312, which means do not breathe dust/fume/gas/mist/vapours/spray, wear protective gloves/protective clothing/eye protection/face protection, and IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell .

Future Directions

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The current review envisioned to highlight some recent and particularly remarkable examples of the synthesis of thiophene derivatives . Future research may focus on exploring the potential applications of these compounds in various fields, including medicinal chemistry, material science, and organic semiconductors .

properties

IUPAC Name

methyl 2-(aminomethyl)thieno[3,2-b]thiophene-5-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2S2.ClH/c1-12-9(11)8-3-7-6(14-8)2-5(4-10)13-7;/h2-3H,4,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIUZGVNSCADIAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(S1)C=C(S2)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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